REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][C:13]=2[CH:15]([CH3:17])[CH3:16])[CH:8]=[CH:7][CH:6]=1)(=[O:3])C.[CH3:18][O-].[Na+].O.Cl>CO>[CH:15]([C:13]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:14]=1[C:5]([O:4][CH2:1][O:3][CH3:18])=[CH:6][CH:7]=[CH:8]2)([CH3:17])[CH3:16] |f:1.2|
|
Name
|
8-isopropyl-1-naphthyl acetate
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=CC=CC2=CC=CC(=C12)C(C)C
|
Name
|
sodium methoxide
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at room temperature
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The resultant organic phase was washed with a saturated saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate, from which the solvent
|
Type
|
DISTILLATION
|
Details
|
was distilled off
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in 30 ml of dimethylformamide without purification, to which 1.94 g of 60% sodium hydride
|
Type
|
ADDITION
|
Details
|
was added at room temperature
|
Type
|
WAIT
|
Details
|
After 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WAIT
|
Details
|
followed by agitation for 15 minutes as it
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
Water was added to the solution which
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
th resultant organic phase was washed with a saturated saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate, from which the solvent
|
Type
|
DISTILLATION
|
Details
|
was distilled off
|
Type
|
CUSTOM
|
Details
|
The resultant residue was purified by silica gel column chromatography (3% ethyl acetate/hexane)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1C=CC=C2C=CC=C(C12)OCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.13 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |